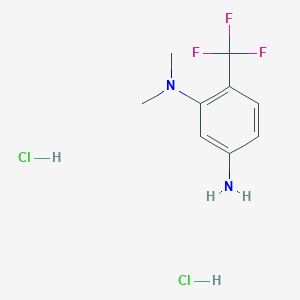

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride

Description

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2F3N2 and a molecular weight of 277.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with two methyl groups and two amine groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

3-N,3-N-dimethyl-4-(trifluoromethyl)benzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2.2ClH/c1-14(2)8-5-6(13)3-4-7(8)9(10,11)12;;/h3-5H,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSXDXMLNSSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-13-0 | |

| Record name | N1,N1-dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-(trifluoromethyl)benzene-1,3-diamine.

Methylation: The amine groups on the benzene ring are methylated using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize efficiency and yield.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or amine groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amine derivatives.

Scientific Research Applications

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

Modulate Protein Interactions: It can affect protein-protein interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,3-diamine

- N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,3-diamine

- N1,N1-Dimethyl-6-(difluoromethyl)benzene-1,3-diamine

Uniqueness

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride is unique due to the specific position of the trifluoromethyl group on the benzene ring, which imparts distinct chemical and biological properties. This positional specificity can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride

- Molecular Formula : C9H11F3N2·2HCl

- Molecular Weight : 251.12 g/mol

- CAS Number : Not specifically listed but related compounds exist (e.g., CAS 54672-12-7) .

The biological activity of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride primarily involves its interaction with specific biological targets such as enzymes and receptors. Research indicates that similar compounds can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer .

Anticancer Properties

Several studies have explored the anticancer potential of trifluoromethyl-substituted benzene derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Trifluoromethyl-containing compounds are known for their antimicrobial properties. In particular, they have shown effectiveness against a range of bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study 1: HDAC Inhibition

A study investigating the effects of various trifluoromethyl-substituted amines on HDAC activity found that certain derivatives exhibited micromolar IC50 values, indicating potent inhibitory effects. The structure-activity relationship (SAR) suggested that the trifluoromethyl group enhances binding affinity to the enzyme's active site .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Trifluoromethyl derivative A | 5.0 | HDAC8 |

| Trifluoromethyl derivative B | 12.0 | HDAC6 |

Study 2: Antimicrobial Efficacy

In another study, a series of trifluoromethyl-benzenediamines were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds significantly inhibited bacterial growth at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Safety and Toxicology

While the biological activities are promising, the safety profile of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride must also be considered. Preliminary toxicity assessments suggest that high doses may lead to cytotoxicity; however, further studies are necessary to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the molecular identity and purity of N1,N1-dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment (≥95% as per typical specifications) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For trifluoromethyl group verification, ¹⁹F NMR is critical. Mass spectrometry (ESI-MS) can further validate the molecular ion peak ([M+H]⁺ expected at m/z 247.19). Cross-reference with known spectra of analogous dihydrochloride salts for consistency .

Q. How can researchers mitigate hygroscopicity during storage and handling of this compound?

- Methodological Answer : Store the compound in a desiccator under inert gas (argon or nitrogen) at –20°C to minimize moisture absorption. For experimental use, pre-dry the compound under vacuum (0.1 mmHg, 24 hours) before weighing. Handle in a glovebox with controlled humidity (<10% RH) to prevent hydrolysis or aggregation .

Q. What solvent systems are optimal for dissolving this dihydrochloride salt in synthetic reactions?

- Methodological Answer : The compound is freely soluble in water and ethanol (as per dihydrochloride salt properties). For non-polar reactions, use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Sonication at 40°C for 10–15 minutes enhances dissolution in organic matrices .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in catalytic reduction yields when synthesizing derivatives of this compound?

- Methodological Answer : Optimize reduction conditions using NaBH₄ in a 1:1 H₂O/ethanol mixture with bimetallic catalysts (e.g., Cu/Co ratios at 0.039 mol% Cu and 0.0625 mol% Co). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust pH to 8–9 with ammonium hydroxide to stabilize intermediates. Conflicting yields may arise from trace moisture; ensure anhydrous conditions via molecular sieves .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Analyze degradation products using UHPLC-QTOF-MS to identify hydrolytic cleavage (e.g., loss of trifluoromethyl group) or oxidation byproducts. Compare with forced degradation samples (e.g., 3% H₂O₂, 5000 lux light) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in pharmaceutical-grade batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile). Validate methods per ICH Q2(R1) guidelines, focusing on limits of detection (LOD < 0.05%) for known impurities like unreacted 6-(trifluoromethyl)benzene-1,3-diamine or dimethylamine byproducts. Use reference standards from pharmacopeial sources (e.g., USP) .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Parameterize the trifluoromethyl group’s electrostatic potential using DFT calculations (B3LYP/6-31G* basis set). Validate predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.